![molecular formula C24H27N5O2 B6565348 2-[4-(2-methoxybenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine CAS No. 946383-20-6](/img/structure/B6565348.png)
2-[4-(2-methoxybenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine
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Overview
Description
This compound is a ligand for Alpha1-Adrenergic Receptor . It has been studied for its therapeutic potential in the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .
Molecular Structure Analysis
The molecular structure of this compound has been analyzed using in silico docking and molecular dynamics simulations .Chemical Reactions Analysis
This compound and its derivatives have shown alpha1-adrenergic affinity in the range from 22 nM to 250 nM . It has also been studied for its antibacterial activity .Scientific Research Applications
Cascade Benz Annulation for Naphthooxazole Synthesis
The compound has been investigated for cascade benz annulation catalyzed by Ag(I). Here’s how it works:
Cinepazide Derivatives
The compound shares structural features with cinepazide derivatives. Although specific applications are not explicitly mentioned, cinepazide derivatives are known for their potential cardiovascular and cerebrovascular protective effects .
Triazole-Thione Scaffold
The compound contains a 1,2,4-triazole-thione moiety. Triazole-based compounds often exhibit diverse biological activities, including antimicrobial, antiviral, and anticancer properties. Further exploration of this scaffold could reveal novel applications .
Drug Discovery and Development
Given the benzoxazole core structure, this compound aligns with bioactive molecules found in natural resources. Researchers may explore its potential as a lead compound for drug discovery and development .
Transition-Metal-Catalyzed Reactions
The compound’s aromatic rings and functional groups make it amenable to transition-metal-catalyzed reactions. Researchers could investigate its reactivity in cross-coupling reactions, dearomative cycloadditions, and other synthetic methodologies .
Enantioselective Synthesis
Considering its chiral centers, the compound might serve as a substrate for enantioselective synthesis. Researchers could explore asymmetric transformations to access enantiopure derivatives .
Mechanism of Action
Target of Action
The primary targets of this compound are alpha1-adrenergic receptors (α1-ARs) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
The compound interacts with its targets, the α1-ARs, which are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . The interaction of the compound with these receptors can lead to activation or blockade of these receptors .
Biochemical Pathways
The interaction of the compound with α1-ARs affects various biochemical pathways. These pathways are associated with numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .
Pharmacokinetics
The compound exhibits an acceptable pharmacokinetic profile, as identified by in silico docking and molecular dynamics simulations, binding data together with absorption, distribution, metabolism, and excretion (ADME) calculations . These properties impact the bioavailability of the compound, making it a promising lead compound .
Result of Action
The result of the compound’s action is exhibited through its affinity for α1-ARs, which ranges from 22 nM to 250 nM . This affinity indicates the potential of the compound to be an effective antagonist for α1-ARs .
properties
IUPAC Name |
(2-methoxyphenyl)-[4-[4-methyl-6-(4-methylanilino)pyrimidin-2-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O2/c1-17-8-10-19(11-9-17)26-22-16-18(2)25-24(27-22)29-14-12-28(13-15-29)23(30)20-6-4-5-7-21(20)31-3/h4-11,16H,12-15H2,1-3H3,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBMOBYDDBOFDRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)N3CCN(CC3)C(=O)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2-methoxybenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine |
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